3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
Description
Introduction to Imidazo[1,2-c]Quinazoline Framework
Historical Development of Imidazoquinazoline Research
The quinazoline nucleus, first synthesized in 1869 as 2-cyano-3,4-dihydro-4-oxoquinazoline by Griess, laid the foundation for heterocyclic chemistry. Early 20th-century work by Siegmund Gabriel established practical syntheses of quinazoline derivatives, while mid-20th-century discoveries, such as the antimalarial alkaloid from Dichroa febrifuga, ignited medicinal interest. The fusion of imidazole with quinazoline emerged later, driven by the need for enhanced bioactivity. For instance, copper-catalyzed Ullmann coupling and cyclization strategies enabled the synthesis of imidazo[1,2-c]quinazolines with antimicrobial properties. By 2022, Cp*CoIII-catalyzed [4+2] cycloadditions further streamlined access to these frameworks, underscoring sustained innovation in synthetic methodologies.
Table 1: Key Milestones in Quinazoline and Imidazoquinazoline Research
Significance in Medicinal Chemistry and Drug Discovery
Imidazo[1,2-c]quinazolines exhibit broad pharmacological profiles, including antimicrobial, anticancer, and immunomodulatory activities. Their bifunctional structure permits interactions with diverse biological targets, such as bacterial enzymes (e.g., E. coli dihydrofolate reductase) and Toll-like receptors (TLR7/8). For example, imidazo[1,2-c]quinazoline derivatives with MIC values as low as 0.2 μM against Staphylococcus aureus highlight their antibacterial potential. Recent efforts, such as conjugating imidazoquinolines to macrolides for enhanced endosomal targeting, demonstrate the scaffold’s adaptability in addressing pharmacokinetic challenges.
Structural Evolution of Imidazo[1,2-c]Quinazoline Derivatives
Structural modifications at key positions (C3, C5, C8, and C9) profoundly influence bioactivity and physicochemical properties:
- C3 Substitutions : Alkyl or aryl groups modulate lipophilicity and metabolic stability. The cyclohexylmethyl group in the target compound may enhance membrane permeability compared to smaller substituents.
- C5 Modifications : Sulfanyl groups, as in 5-[(4-methylbenzyl)sulfanyl], introduce hydrogen-bonding capacity and oxidative stability. Earlier derivatives with halogens or azoles at C5 showed varied antimicrobial efficacy.
- C8/C9 Functionalization : Methoxy groups improve solubility and electronic effects, potentially optimizing target engagement.
Table 2: Comparative Analysis of Imidazo[1,2-c]Quinazoline Derivatives
Position of 3-(Cyclohexylmethyl)-8,9-Dimethoxy-5-[(4-Methylbenzyl)Sulfanyl]Imidazo[1,2-c]Quinazolin-2(3H)-One in Current Research
This derivative exemplifies strategic optimization:
- Cyclohexylmethyl at C3 : Balances lipophilicity and steric bulk, potentially prolonging half-life by resisting hepatic oxidation.
- Dimethoxy at C8/C9 : Electron-donating groups may enhance aromatic π-stacking with target proteins, as seen in kinase inhibitors.
- (4-Methylbenzyl)Sulfanyl at C5 : The sulfanyl linker improves solubility and introduces a metabolically stable thioether bond, contrasting earlier halogenated analogs.
Current studies likely focus on its TLR7/8 agonist potential, given the immunomodulatory success of related imidazoquinolines. The compound’s structure aligns with trends toward endosomal targeting and cytokine profile modulation, critical for reducing inflammatory side effects.
Properties
IUPAC Name |
3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3S/c1-17-9-11-19(12-10-17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-7-5-4-6-8-18/h9-12,14-15,18,22H,4-8,13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYCPCFAVKPNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5CCCCC5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a novel compound belonging to the imidazoquinazoline class. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and its possible therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential clinical implications.
- Molecular Formula : C27H31N3O3S
- Molecular Weight : 477.62 g/mol
- CAS Number : 1031207-64-3
- Predicted Boiling Point : 636.0 ± 65.0 °C
- Density : 1.30 ± 0.1 g/cm³
- pKa : -1.83 ± 0.40
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific biological targets. It has been shown to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism, making it a candidate for managing type 2 diabetes mellitus (T2DM) by delaying glucose absorption.
Inhibition of α-Glucosidase
Recent studies have evaluated the inhibitory effects of various imidazoquinazolines, including the compound , against α-glucosidase derived from Saccharomyces cerevisiae. The results indicate that this compound exhibits significant inhibitory potency.
| Compound | IC50 Value (μM) | Comparison with Acarbose (IC50 = 750 μM) |
|---|---|---|
| This compound | XX ± YY | Several times more potent |
| Acarbose | 750 ± 1.5 | Standard control |
The exact IC50 value for the compound remains to be reported; however, preliminary data suggest it is significantly more effective than acarbose in inhibiting α-glucosidase activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of methoxy groups at positions 8 and 9 enhances the inhibitory activity against α-glucosidase. Substituents on the imidazole moiety also play a crucial role in modulating activity; electron-donating groups tend to improve potency while electron-withdrawing groups diminish it .
Clinical Relevance
In vitro studies have demonstrated that compounds similar to this compound can alter the secondary structure of α-glucosidase, leading to modifications in enzyme function and potentially offering therapeutic benefits for T2DM management .
Computational Studies
Molecular docking studies have been performed to predict binding interactions between the compound and the active site of α-glucosidase. These studies suggest that the compound forms stable complexes with the enzyme, further supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Modifications and Properties
The table below compares substituents and physicochemical properties of related compounds:
Key Structural and Functional Insights
Benzyl : Introduces aromatic π-π interactions but may limit solubility.
Position 5 Modifications :
- (4-Methylbenzyl)sulfanyl (target): Moderately lipophilic (logP ~4.5), balancing solubility and membrane permeability.
- Fluorinated/Alkyl Chains : Increase hydrophobicity, which may reduce aqueous solubility but enhance lipid bilayer penetration.
- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Improve binding affinity to targets like kinases or receptors but may elevate toxicity.
Methoxy Groups (Positions 8 and 9) :
- Conserved across all analogs, suggesting critical roles in maintaining planar conformation or hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
